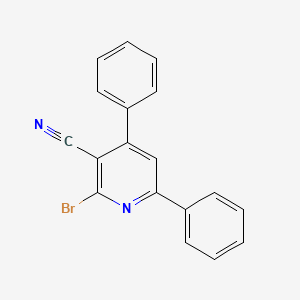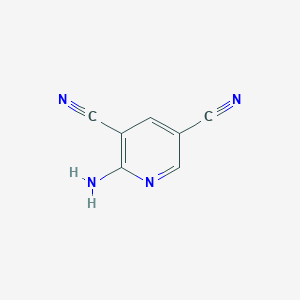
2-Aminopyridine-3,5-dicarbonitrile
Overview
Description
2-Aminopyridine-3,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C7H4N4 It is a derivative of pyridine, characterized by the presence of amino and nitrile functional groups at the 2, 3, and 5 positions of the pyridine ring
Mechanism of Action
Target of Action
The primary target of 2-Aminopyridine-3,5-dicarbonitrile is the human adenosine A2B receptor (hA2B AR) . This receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including inflammation and immune responses .
Mode of Action
This compound interacts with the hA2B AR, displaying EC50 values in the range of 9-350 nM . Most of the compounds behave as partial agonists, with the exception of 2-{[4-(4-acetamidophenyl)-6-amino-3,5-dicyanopyridin-2-yl]thio}acetamide, which shows a full agonist profile . The interaction of this compound with the hA2B AR leads to changes in the receptor’s activity, which can influence various cellular processes .
Biochemical Pathways
It is known that the compound’s interaction with the ha2b ar can influence various cellular processes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
A study on the structure-activity relationship of prion inhibition by this compound-based compounds includes in vitro pharmacokinetics .
Result of Action
The interaction of this compound with the hA2B AR can lead to changes in the receptor’s activity, influencing various cellular processes
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound derivatives is often carried out using pseudo-four-component reactions by condensation of malononitrile molecules with thiols and aldehydes . The efficiency of these reactions can be influenced by factors such as temperature and the presence of certain catalysts .
Biochemical Analysis
Biochemical Properties
2-Aminopyridine-3,5-dicarbonitrile has been synthesized by the reaction of primary and secondary amines with 4-amino-6-aryl-2-chloropyridine-3,5-dicarbonitriles . The spectral luminescent properties of the compound showed the presence of fluorescence in solutions .
Cellular Effects
This compound has been found to interact with A2B adenosine receptors . A related this compound derivative activates the A1 adenosine receptor with a preference for Gs-coupled AC activation over Gq-coupled signaling .
Molecular Mechanism
It has been identified as a mimetic of dominant-negative prion protein mutants and has been shown to inhibit prion replication in cultured cells .
Metabolic Pathways
It is known that 2-aminopyridine compounds are used in the synthesis of diverse biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyridine-3,5-dicarbonitrile typically involves multicomponent reactions (MCRs). One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the cyclocondensation of two molecules of malononitrile with aromatic aldehydes and thiols . Another approach is the three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols . These reactions are often catalyzed by Bronsted and Lewis acids or bases, and can be performed under mild conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimization of reaction conditions are crucial for maximizing yield and minimizing costs. Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions: 2-Aminopyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Diaminopyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
2-Aminopyridine-3,5-dicarbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-3,5-dicyanopyridine
- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine
- 2-Amino-3,5-dicyano-4-methylpyridine
Uniqueness: 2-Aminopyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-aminopyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-2-5-1-6(3-9)7(10)11-4-5/h1,4H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZXGBMEWRIPQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304375 | |
| Record name | 2-Amino-3,5-dicyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78473-10-6 | |
| Record name | 78473-10-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3,5-dicyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopyridine-3,5-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Aminopyridine-3,5-dicarbonitrile impact prion replication?
A1: While the exact mechanism remains under investigation, research suggests that this compound derivatives act as mimetics of dominant-negative prion protein mutants []. These mutants are known to interfere with the conversion of the normal prion protein (PrPC) into the infectious isoform (PrPSc), thereby inhibiting prion replication [].
Q2: What are the key structural features of this compound derivatives that influence their antiprion activity?
A2: A comprehensive structure-activity relationship (SAR) study revealed that modifications to the 6-position of the this compound scaffold significantly impact its antiprion activity []. The study identified compounds with improved potency against PrPSc replication compared to earlier derivatives []. Further details on the specific modifications and their impact on activity can be found in the research article.
Q3: What are the future directions for research on this compound as a potential therapeutic for prion diseases?
A3: Researchers have identified this compound derivatives with improved antiprion activity and pharmacokinetic profiles suitable for in vivo studies []. The next step involves evaluating these optimized compounds in animal models of prion disease to assess their efficacy and safety in a living system.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

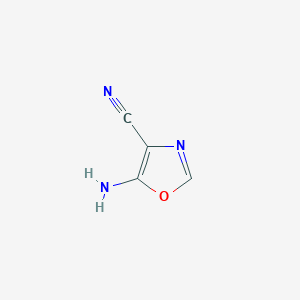
![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)
![Spiro[5.6]dodecan-7-one](/img/structure/B1331467.png)
![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)

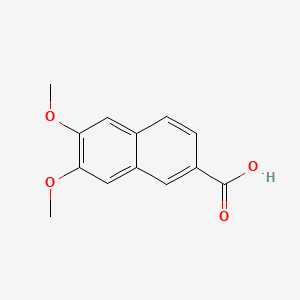
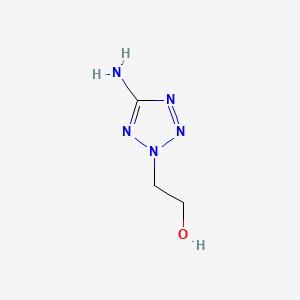


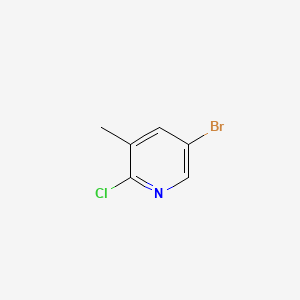
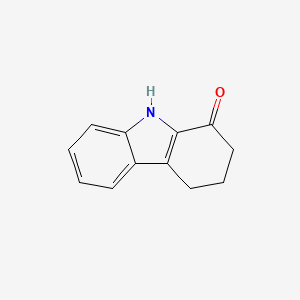
![9-Azabicyclo[3.3.1]nonane](/img/structure/B1331481.png)
